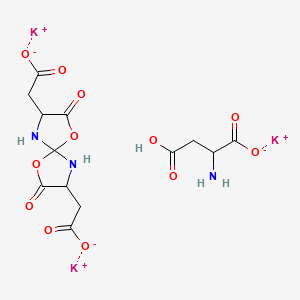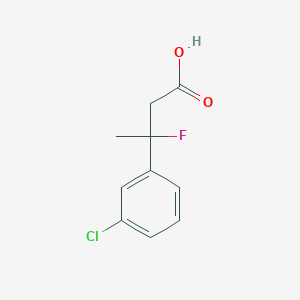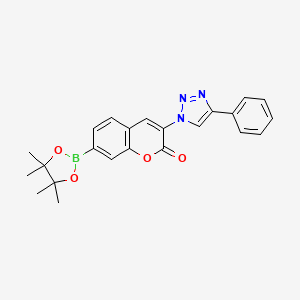![molecular formula C8H4N4S2 B15246868 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene CAS No. 52879-26-2](/img/structure/B15246868.png)
2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dithia-4,7,11,14-tetrazatricyclo[84003,8]tetradeca-1(14),3,5,7,10,12-hexaene is a complex heterocyclic compound This compound is characterized by its unique structure, which includes multiple nitrogen and sulfur atoms within a tricyclic framework
Métodos De Preparación
The synthesis of 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a dithiol with a diazide compound, followed by cyclization under controlled temperature and pressure conditions . Industrial production methods often scale up these reactions, optimizing for yield and purity through the use of advanced catalytic systems and continuous flow reactors .
Análisis De Reacciones Químicas
2,9-Dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, in the industrial sector, it is used in the development of advanced materials, including polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the compound can form coordination complexes with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall cellular function .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene stands out due to its unique tricyclic structure and the presence of multiple heteroatoms. Similar compounds include 2,9-dithia-4,13-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene and 7,11-dichloro-N5,N5,N13,N13-tetramethyl-9-phenyl-2-thia-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene . The unique arrangement of atoms in this compound provides distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Número CAS |
52879-26-2 |
|---|---|
Fórmula molecular |
C8H4N4S2 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C8H4N4S2/c1-2-10-6-5(9-1)13-7-8(14-6)12-4-3-11-7/h1-4H |
Clave InChI |
RNHXBBJKNIFSIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)SC3=NC=CN=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)


![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)




![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)

